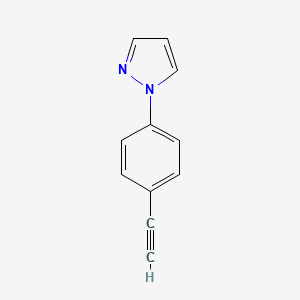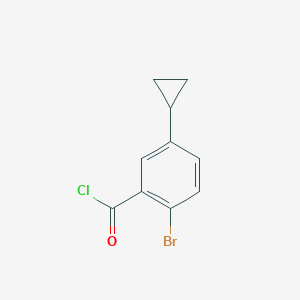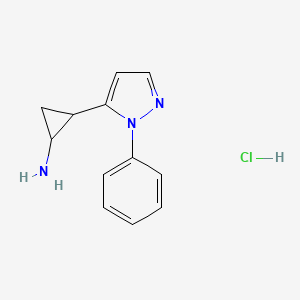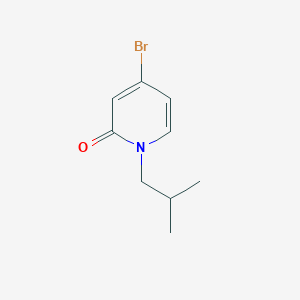
4-Bromo-1-isobutylpyridin-2(1H)-one
Übersicht
Beschreibung
“4-Bromo-1-isobutylpyridin-2(1H)-one” is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.10 g/mol . The IUPAC name for this compound is 4-bromo-1-(2-methylpropyl)pyridin-2-one .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-isobutylpyridin-2(1H)-one” can be represented by the InChI string: InChI=1S/C9H12BrNO/c1-7(2)6-11-4-3-8(10)5-9(11)12/h3-5,7H,6H2,1-2H3 . The Canonical SMILES representation is: CC©CN1C=CC(=CC1=O)Br .
Physical And Chemical Properties Analysis
The computed properties of “4-Bromo-1-isobutylpyridin-2(1H)-one” include a XLogP3-AA value of 2.1, indicating its lipophilicity . It has a topological polar surface area of 20.3 Ų . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 229.01023 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Biological Activity : The compound 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, related to 4-Bromo-1-isobutylpyridin-2(1H)-one, has been synthesized and its structure characterized by various spectroscopic methods. This compound showed promising fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
- Synthesis of Derivatives : 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for synthesizing biologically active compounds, has been successfully synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline (Wang et al., 2016).
Advanced Spectroscopy Applications
- NMR Spectroscopy : The use of 1-dimensional selective nuclear Overhauser effect NMR spectroscopy, a method employed in research laboratories for structural assignments of synthesized molecules, is highlighted in a study involving 4-methylaniline and bromo derivatives (Hopson et al., 2018).
Chemical Synthesis Methodologies
- Suzuki Cross-Coupling Reaction : A study describes the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, involving compounds like 5-bromo-2-methylpyridin-3-amine, which share structural similarities with 4-Bromo-1-isobutylpyridin-2(1H)-one. These derivatives exhibited significant biological activities (Ahmad et al., 2017).
Biological Activities and Applications
- Antibacterial Activity : The synthesis of acyclovir and HBG analogues with nicotinonitrile and its 2-methyloxy 1,2,3-triazole, starting from pyridin-2(1H)-one, resulted in compounds that were screened for antibacterial activity, highlighting the potential for biological applications (Moustafa et al., 2011).
Eigenschaften
IUPAC Name |
4-bromo-1-(2-methylpropyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-11-4-3-8(10)5-9(11)12/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUUXDQJZVTAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-isobutylpyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






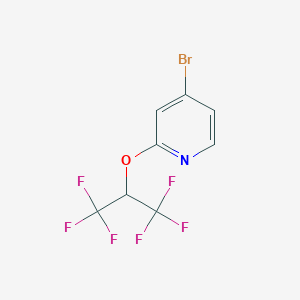

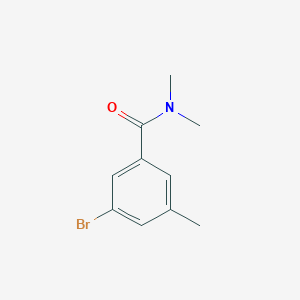
![4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine](/img/structure/B1411709.png)
![1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine](/img/structure/B1411711.png)
